molecular formula C28H19N7O3 B10953675 14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10953675
M. Wt: 501.5 g/mol
InChI Key: LWWMUAIMIWBGCH-UHFFFAOYSA-N
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Description

“14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene” is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure followed by the introduction of various functional groups. Common synthetic methods may include:

    Cyclization reactions: to form the tetracyclic core.

    Nitration: to introduce the nitrophenyl group.

    Alkylation: to add the methyl group.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Investigation of the compound’s effects on biological systems, including potential antimicrobial or anticancer properties.

Medicine

    Drug development: Exploration of the compound’s potential as a therapeutic agent.

Industry

    Material science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 14-methyl-4-(4-methoxyphenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
  • 14-methyl-4-(4-aminophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C28H19N7O3

Molecular Weight

501.5 g/mol

IUPAC Name

14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C28H19N7O3/c1-17-22-23(18-8-4-2-5-9-18)24-26-30-25(19-12-14-21(15-13-19)35(36)37)32-33(26)16-29-27(24)38-28(22)34(31-17)20-10-6-3-7-11-20/h2-16,23H,1H3

InChI Key

LWWMUAIMIWBGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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